molecular formula C10H15N B15235764 (R)-1-(2-Ethylphenyl)ethan-1-amine

(R)-1-(2-Ethylphenyl)ethan-1-amine

Cat. No.: B15235764
M. Wt: 149.23 g/mol
InChI Key: WRFXVXPZOBKNDX-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Importance in Modern Chemical Research

The significance of stereochemistry in drug action cannot be overstated. The biological systems within the human body, such as enzymes and receptors, are themselves chiral. mhmedical.com Consequently, the interaction between a drug molecule and its biological target is highly dependent on the drug's spatial configuration. patsnap.com One enantiomer of a chiral drug may fit perfectly into its target binding site, eliciting the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, cause undesirable or even harmful side effects. patsnap.com This understanding has driven a paradigm shift in pharmaceutical development, with a strong emphasis on producing single-enantiomer drugs to improve efficacy and safety. researchgate.netijpsjournal.com The development of advanced techniques in asymmetric synthesis and chiral chromatography has been instrumental in enabling the production of these enantiomerically pure compounds. patsnap.com

Relevance of (R)-1-(2-Ethylphenyl)ethan-1-amine as a Chiral Amine Synthon

This compound is a prominent example of a chiral amine that serves as a valuable synthon, or building block, in asymmetric synthesis. Its structure, featuring a chiral center directly attached to an aromatic ring, makes it a versatile intermediate for the construction of more complex chiral molecules. Chiral amines like this are widely used as resolving agents, chiral auxiliaries, and as starting materials for the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and natural products. nih.gov The demand for such enantiomerically enriched amines has spurred the development of innovative and sustainable synthetic methods. nih.gov

The synthesis of related chiral amines often involves the asymmetric reduction of imines, which is considered a powerful and efficient strategy. nih.gov For instance, a common approach involves the reaction of a ketone, such as 1-(2-ethylphenyl)ethanone, with a chiral amine to form a chiral imine, which is then reduced to the desired chiral amine. biosynth.comgoogle.com This method and others like it are crucial for accessing specific enantiomers like this compound in high purity.

Overview of Advanced Research Directions Pertaining to Chiral Amines

The field of chiral amine synthesis is a dynamic area of research, with continuous efforts to develop more efficient, selective, and sustainable methods. nih.govacs.org Key areas of advancement include:

Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a highly effective strategy for the synthesis of chiral amines, offering excellent atom economy and minimal waste. nih.govacs.org Research is focused on the development of new chiral ligands and metal catalysts to improve the enantioselectivity and substrate scope of these reactions. nih.govacs.org

Biocatalysis: The use of enzymes, such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs), is gaining significant traction for the asymmetric synthesis of chiral amines. nih.govacs.orgnih.gov These biocatalytic methods offer high enantioselectivity and can be performed under mild reaction conditions. nih.gov Protein engineering and process optimization are key research directions to enhance the efficiency and applicability of these enzymatic routes. nih.gov

Organocatalysis: Chiral organic molecules can also be used to catalyze the asymmetric synthesis of chiral amines. This approach avoids the use of potentially toxic and expensive transition metals.

One-Pot Synthesis and Cascade Reactions: Researchers are increasingly focusing on developing one-pot synthetic strategies and enzymatic cascades to streamline the synthesis of complex chiral amines. acs.org These approaches improve efficiency by reducing the number of purification steps and minimizing waste. acs.org

Synthesis of α-Tertiary Amines: The construction of chiral α-tertiary amines, which contain a fully substituted carbon atom adjacent to the nitrogen, represents a significant synthetic challenge. rsc.orgnih.gov The development of novel catalytic methods to access these structurally complex and medicinally important motifs is an active area of investigation. rsc.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

(1R)-1-(2-ethylphenyl)ethanamine

InChI

InChI=1S/C10H15N/c1-3-9-6-4-5-7-10(9)8(2)11/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

WRFXVXPZOBKNDX-MRVPVSSYSA-N

Isomeric SMILES

CCC1=CC=CC=C1[C@@H](C)N

Canonical SMILES

CCC1=CC=CC=C1C(C)N

Origin of Product

United States

Stereoselective Synthesis Methodologies for R 1 2 Ethylphenyl Ethan 1 Amine

Asymmetric Catalytic Approaches

Asymmetric catalysis provides a powerful tool for the synthesis of chiral molecules like (R)-1-(2-Ethylphenyl)ethan-1-amine. These methods utilize chiral catalysts to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high excess.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Ketimines

Transition metal-catalyzed asymmetric hydrogenation is a widely employed and highly efficient method for the synthesis of chiral amines. nih.govscholaris.ca This approach involves the reduction of a prochiral imine or ketimine derived from 2'-ethylacetophenone using a chiral transition metal complex as the catalyst. The catalyst, typically based on rhodium, iridium, or ruthenium, facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner. scholaris.camdpi.comacs.org

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. The ligand creates a chiral environment around the metal, which directs the hydrogenation to one face of the imine substrate, leading to the preferential formation of one enantiomer of the amine. Significant research has been dedicated to developing a wide array of chiral ligands to achieve high enantioselectivity for various substrates. scholaris.caenamine.net Challenges in this area include the potential for catalyst poisoning by the product amine and the hydrolytic instability of some imine substrates. scholaris.ca

Chiral Ligand Design and Application in Enantioselective Reductions

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. enamine.net For the synthesis of this compound, various chiral ligands have been designed for use in conjunction with transition metals like rhodium and iridium. nih.govrsc.orgemory.edu These ligands are often bidentate phosphines, diamines, or amino alcohols, which coordinate to the metal center and create a well-defined chiral pocket. enamine.net

The choice of ligand can significantly impact the enantioselectivity and activity of the catalytic system. For instance, ligands from the BINAP and P-Phos families have been successfully used in the asymmetric hydrogenation of related imine substrates. scholaris.ca The design of these ligands often involves creating steric bulk and specific electronic properties to maximize the stereochemical control during the reduction step. The interaction between the chiral ligand, the metal, and the substrate in the transition state is crucial for achieving high levels of enantiomeric excess (ee).

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
Rh(I)/(R)-DTBM-SegphosAzomethine ylideChiral pyrrolidineHigh mdpi.com
Ag(I)/(R)-FesuphosAzomethine ylideChiral pyrrolidineHigh mdpi.com
[Ir(coe)₂Cl]₂/DTBM–SegphosBicyclic alkene/AnilineChiral amineup to 99% acs.org

Organocatalytic Enantioselective Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. nih.gov In the context of synthesizing this compound, organocatalytic methods can be employed for the enantioselective reduction of the corresponding ketimine. These methods utilize small, chiral organic molecules as catalysts, avoiding the use of potentially toxic and expensive transition metals. rsc.org

A common approach involves the use of chiral phosphoric acids or their derivatives as catalysts. researchgate.net These catalysts can activate the imine substrate towards reduction by a hydride source, such as a Hantzsch ester or a silane, while controlling the stereochemistry of the hydride addition. beilstein-journals.orgnih.gov The development of bifunctional catalysts, which contain both a Brønsted acid and a Lewis base moiety, has also proven effective in promoting these transformations with high enantioselectivity. nih.gov

Biocatalytic Strategies

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds. Enzymes, with their inherent chirality and high specificity, are excellent catalysts for producing enantiomerically pure amines.

Enzymatic Kinetic Resolution (e.g., Lipase-mediated Acylation/Hydrolysis)

Enzymatic kinetic resolution is a widely used biocatalytic method for separating enantiomers from a racemic mixture. nih.gov For the synthesis of this compound, this can be achieved by using a lipase (B570770) to selectively acylate one of the enantiomers of the racemic amine. researchgate.netgoogle.com

In a typical process, the racemic amine is treated with an acyl donor, such as an ester, in the presence of a lipase like Candida antarctica lipase B (CAL-B). researchgate.netcsic.es The enzyme preferentially catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated (S)-amide and the unreacted (R)-amine can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). High E-values are desirable to obtain both the unreacted amine and the acylated product in high enantiomeric excess. mdpi.com

Asymmetric Transamination Using ω-Transaminases (TAs)

Asymmetric transamination using ω-transaminases (ω-TAs) has become a prominent method for the synthesis of chiral amines from prochiral ketones. nih.govmdpi.com This biocatalytic approach offers the potential for 100% theoretical yield of the desired enantiomer, overcoming the 50% yield limitation of kinetic resolutions. mdpi.com

In this process, an ω-transaminase transfers an amino group from an amino donor, such as isopropylamine (B41738) or D-alanine, to the prochiral ketone, 2'-ethylacetophenone, to produce this compound. researchgate.netnih.govresearchgate.net The stereochemical outcome is controlled by the enzyme's active site, which is specifically evolved to produce either the (R)- or (S)-enantiomer. The discovery and engineering of robust and highly selective (R)-selective ω-transaminases are crucial for the successful application of this technology. researchgate.net Challenges include overcoming unfavorable reaction equilibria and potential substrate and product inhibition. mdpi.com

Whole-Cell Biocatalysis for Chiral Amine Production

Whole-cell biocatalysis has emerged as a powerful and sustainable method for the production of chiral amines. diva-portal.orgnih.gov This approach utilizes intact microbial cells containing the desired enzymes, often transaminases (TAs), to catalyze the asymmetric synthesis of the target amine from a prochiral ketone. nih.govmdpi.com The use of whole cells offers several advantages over isolated enzymes, including the protection of the enzyme within its natural cellular environment, the elimination of costly and time-consuming enzyme purification, and the inherent presence of cofactor regeneration systems. nih.govnih.gov

Transaminases are particularly well-suited for this purpose as they can catalyze the reductive amination of ketones with excellent enantioselectivity under mild reaction conditions. diva-portal.orgrsc.org The reaction mechanism involves the transfer of an amino group from an amino donor to the ketone substrate, a process that exhibits ping-pong-bi-bi kinetics. mdpi.com The equilibrium of this reaction can sometimes be unfavorable; however, various strategies have been developed to drive the reaction towards product formation. diva-portal.orgnih.gov

In the context of producing this compound, a whole-cell biocatalyst expressing an (R)-selective transaminase would be employed. The corresponding prochiral ketone, 1-(2-ethylphenyl)ethan-1-one, would serve as the substrate. The selection or engineering of a transaminase with high activity and selectivity towards this specific substrate is a critical factor for the success of the synthesis. diva-portal.org Researchers have made significant progress in expanding the substrate scope of transaminases through protein engineering and discovering novel enzymes from various microbial sources. nih.govnih.gov

The operational parameters of the biotransformation, such as pH, temperature, substrate loading, and the choice of co-solvent, are crucial for maximizing the conversion and enantiomeric excess of the product. researchgate.net For instance, the optimal temperature for transaminase activity is often found to be within a specific range, with a decrease in performance observed at temperatures that are too high or too low due to thermal inactivation or insufficient activation energy. researchgate.net Similarly, maintaining the optimal pH is essential for the enzyme's catalytic performance and stability. researchgate.net

Recent advancements in whole-cell biocatalysis include the immobilization of cells to enhance their stability and reusability, making the process more economically viable for industrial applications. nih.govnih.gov

Sustainable and Green Chemistry Perspectives in Synthesis

The development of synthetic routes for chiral amines, including this compound, is progressively influenced by the principles of green chemistry. These principles advocate for methodologies that are not only efficient but also environmentally benign. The focus is on creating processes that are safer, produce less waste, and utilize resources more effectively.

Solvent-Free and Catalyst-Free Reaction Conditions

A primary goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Similarly, avoiding the use of catalysts, especially those based on heavy metals, can prevent waste and purification challenges.

While specific solvent- and catalyst-free methods for this compound are not extensively documented, the field of organic synthesis presents several promising general approaches. One-pot, multi-component reactions are particularly efficient, combining several synthetic steps without isolating intermediates, which saves on solvents and energy. nih.gov For instance, catalyst-free, three-component reactions have been developed for the synthesis of 2-iminothiazoles, proceeding in high yields at mild temperatures. nih.gov Another approach involves mechanochemistry, where mechanical force, rather than solvents, is used to initiate chemical reactions. acs.org Furthermore, some syntheses can be performed under solvent-free conditions using ultrasonic irradiation, as demonstrated in the creation of quinazoline-4-(3H)-ones. mdpi.com Light-induced, catalyst-free reactions in green media like ethanol-water mixtures also represent a sustainable pathway for synthesizing complex molecules. rsc.org These methodologies showcase the potential for developing cleaner synthetic routes applicable to chiral amines.

Microwave-Assisted and Ultrasonication Enhanced Approaches

The use of alternative energy sources like microwave irradiation and ultrasonication is a cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and milder reaction conditions. researchgate.netresearchgate.net

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient heating often results in faster reaction rates and higher product yields compared to conventional heating methods. researchgate.netnih.gov For example, the synthesis of various heterocyclic compounds, which are structurally relevant to many chemical intermediates, has shown significant improvement under microwave irradiation. mdpi.comresearchgate.net In many cases, reactions that take hours under conventional heating can be completed in minutes. nih.gov

Product/ReactionConditionsTimeYield (%)Reference
1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-oneConventional-23 mdpi.com
1-(5-benzyl-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-oneMicrowave-86 mdpi.com
Dihydropyrido[2,3-d]pyrimidinesMicrowave8 min68-82 nih.gov
2-quinolinone-fused γ-lactonesConventional4 h- nih.gov
2-quinolinone-fused γ-lactonesMicrowave10 s33-45 nih.gov

Ultrasonication employs sound energy to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. nih.gov This process generates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates. nih.gov Ultrasound-assisted synthesis has been successfully applied to produce a variety of organic compounds, including isoindolin-1-one (B1195906) derivatives, often with high efficiency and in short reaction times under mild conditions. nih.gov This technology offers a sustainable advantage by enhancing reaction kinetics and yields, potentially reducing the need for harsh reagents or high energy input. nih.govnih.gov

Principles of Atom Economy and Waste Minimization in Amine Synthesis

The concepts of atom economy and waste minimization are central to evaluating the "greenness" of a chemical process. jocpr.com

Atom economy , a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govnumberanalytics.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

A higher atom economy signifies a more sustainable process with less waste generated as byproducts. jocpr.com Reaction types such as additions (including catalytic hydrogenations) and rearrangements are inherently atom-economical. numberanalytics.comacs.org Asymmetric hydrogenation, a key method for producing chiral amines, is considered a green strategy precisely because of its excellent atom economy, often approaching 100%, as it adds hydrogen atoms with almost no byproducts. acs.org

Waste minimization extends beyond atom economy to encompass all aspects of a chemical process. rsc.org This includes reducing or eliminating the use of solvents, auxiliary substances, and purification agents. Strategies for waste minimization in amine synthesis include:

Biocatalysis: Using enzymes to perform highly selective transformations under mild, aqueous conditions can significantly reduce waste compared to traditional metal catalysis, which often requires harsh conditions and generates metallic waste. nih.gov

Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused multiple times improves sustainability and reduces costs. acs.org

Recoverable Reaction Media: Utilizing solvent systems, such as azeotropes, that can be recovered and reused minimizes solvent waste, a major contributor to the environmental impact of chemical manufacturing. rsc.org

By prioritizing high atom economy reactions and implementing comprehensive waste minimization protocols, the synthesis of this compound and other chiral amines can be aligned with the goals of sustainable chemical production.

Advanced Chemical Transformations and Mechanistic Insights of R 1 2 Ethylphenyl Ethan 1 Amine

Reactivity Profiles and Derivatization Strategies

The dual reactivity of (R)-1-(2-Ethylphenyl)ethan-1-amine, stemming from its amine functionality and its aromatic core, allows for a diverse range of chemical modifications.

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to react with a variety of electrophiles. msu.edu

Key reactions involving the amine's nucleophilicity include:

Alkylation: The amine can react with alkyl halides in an SN2 fashion to form secondary and tertiary amines. However, these reactions can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. msu.edumsu.edu The reaction of a primary amine with an alkyl halide produces a hydrohalide salt of the alkylated amine. msu.edu

Acylation: Reaction with acyl chlorides or acid anhydrides yields chiral amides. These reactions are typically more controlled than alkylations. chemguide.co.uk

Reaction with Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones to form hemiaminal intermediates, which can then dehydrate to form imines. wikipedia.org

The nucleophilicity of amines generally follows the trend of secondary > primary > ammonia, influenced by both electronic and steric factors. masterorganicchemistry.com

Table 1: Nucleophilic Reactions of the Amine Functionality

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (e.g., R-X)Secondary/Tertiary Amine
AcylationAcyl Chloride (e.g., R-COCl)Amide
Imine FormationAldehyde/Ketone (e.g., R-CHO)Imine

The ethylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). The ethyl group is an activating, ortho-, para-directing group. organicchemistrytutor.comyoutube.com This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the positions ortho and para to itself. organicchemistrytutor.com The aminoethyl group is also generally an ortho-, para-director. However, under the strongly acidic conditions often required for EAS, the amino group is protonated to form an ammonium salt, which is a deactivating, meta-directing group. libretexts.org

Therefore, the position of substitution on the aromatic ring will depend on the specific reaction conditions and the nature of the electrophile. The mechanism of EAS typically involves two steps: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include:

Nitration (using HNO₃/H₂SO₄) youtube.com

Halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃) youtube.com

Sulfonation (using SO₃/H₂SO₄) youtube.com

Friedel-Crafts Alkylation and Acylation youtube.com

The reactivity of the benzene ring in EAS is increased by electron-donating groups and decreased by electron-withdrawing groups. masterorganicchemistry.com Alkyl groups like ethyl are considered weakly activating. youtube.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

SubstituentNatureDirecting Effect
-CH₂CH₃ (Ethyl)ActivatingOrtho, Para
-CH(NH₂)CH₃ (Aminoethyl)ActivatingOrtho, Para
-CH(NH₃⁺)CH₃ (Ammonium)DeactivatingMeta

The chiral nature of this compound makes it a valuable precursor for the synthesis of other chiral molecules.

Chiral Amides: The reaction with activated carboxylic acids or their derivatives (e.g., acyl chlorides) produces chiral amides. These reactions are fundamental in peptide synthesis and can be facilitated by various coupling reagents to prevent racemization. rsc.org

Chiral Imines: Condensation with aldehydes or ketones yields chiral imines. beilstein-journals.org These imines are important intermediates in their own right and can be further reduced to form chiral secondary amines. nih.govmasterorganicchemistry.com The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water. mnstate.edu

Chiral Heterocycles: The amine functionality can be incorporated into heterocyclic rings through various cyclization reactions. For example, it can participate in reactions leading to the formation of chiral nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

The synthesis of these derivatives often serves as a key step in the construction of more complex chiral molecules, including pharmaceuticals and natural products. rsc.org

Reaction Mechanistic Studies

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and controlling stereoselectivity.

This compound can participate in several important catalytic transformations.

Hydroamination: This reaction involves the addition of the N-H bond of the amine across a carbon-carbon multiple bond. researchgate.net Transition metal catalysts, such as those based on rhodium or iridium, are often employed. nih.gov Mechanistic studies suggest that for some iridium-catalyzed hydroaminations of allyl amines, a convex Hammett plot indicates a change in the rate-determining step or transition state depending on the electronic nature of the aniline. nih.gov

Reductive Amination: This is a two-step process that first involves the formation of an imine from the amine and a carbonyl compound, followed by the reduction of the imine to a more substituted amine. wikipedia.orgacsgcipr.org This method is a powerful tool for creating C-N bonds and is often preferred over direct alkylation due to better control over the degree of substitution. masterorganicchemistry.com A variety of reducing agents can be used, with sodium borohydride (B1222165) and its derivatives being common choices. organic-chemistry.org The reaction can be performed in one pot, making it an efficient process. wikipedia.org

Cross-Coupling Reactions: While less common for primary amines directly, derivatives of this compound can participate in cross-coupling reactions to form C-N bonds. These reactions are typically catalyzed by transition metals like palladium or copper.

Detailed mechanistic investigations often involve the identification and characterization of transient species like reaction intermediates and transition states.

Reaction Intermediates: In reductive amination, the imine is a key isolable or in situ generated intermediate. acsgcipr.org In electrophilic aromatic substitution, the resonance-stabilized carbocation known as the σ-complex or Wheland intermediate is a critical, albeit transient, species. libretexts.org In some amine-catalyzed reactions, zwitterionic intermediates can be formed. researchgate.net

Transition States: The geometry and energy of transition states determine the rate and stereochemical outcome of a reaction. For example, in the pyrolysis of amine oxides (a reaction related to the amine functionality), the reaction is believed to proceed through a cyclic, five-membered transition state. unl.edu Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for modeling transition state structures and calculating activation energies. nih.govresearchgate.net These studies can reveal subtle stereoelectronic effects that govern reactivity. For instance, in some elimination reactions, the transition state avoids steric hindrance by adjusting bond distances rather than angles. unl.edu

Kinetic Studies and Rate-Determining Step Analysis

Comprehensive kinetic studies are fundamental to elucidating the reaction mechanisms involving this compound. Such investigations would involve monitoring the reaction progress over time to determine the rate law, which mathematically expresses the relationship between the rate of a chemical reaction and the concentration of its reactants.

Hypothetical Rate Data for a Reaction Involving this compound

ExperimentInitial [this compound] (mol/L)Initial [Reactant B] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻³
20.200.103.0 x 10⁻³
30.100.201.5 x 10⁻³

From this hypothetical data, one could infer the reaction order with respect to each reactant. For instance, doubling the concentration of this compound while keeping the other reactant constant, and observing a doubling of the rate, would suggest a first-order dependence on the amine.

Stereochemical Induction and Control Mechanisms at a Molecular Level

The primary utility of this compound lies in its ability to induce stereoselectivity in chemical transformations, leading to the preferential formation of one stereoisomer over another. The mechanism of this stereochemical control is deeply rooted in the three-dimensional arrangement of atoms in the transition state of the reaction.

The chiral center of this compound, bearing a hydrogen, a methyl group, the 2-ethylphenyl group, and the amino group, creates a specific steric and electronic environment. When this amine is used, for example, as a chiral auxiliary or as part of a chiral catalyst, it directs the approach of incoming reagents to a prochiral substrate from a less sterically hindered face.

Key Factors Influencing Stereochemical Induction:

Steric Hindrance: The bulky 2-ethylphenyl group plays a significant role in blocking one face of the reactive intermediate, forcing the incoming reagent to attack from the opposite side.

Electronic Effects: The electronic properties of the aromatic ring and the amine group can influence the geometry and stability of the transition state.

Conformational Rigidity: The formation of cyclic intermediates or transition states involving the amine can lock the system into a specific conformation, enhancing the transfer of chirality.

A common approach to rationalize the stereochemical outcome is through the development of transition state models. For instance, in the context of an asymmetric addition to a carbonyl group, a model might depict a six-membered ring transition state involving the carbonyl oxygen, the metal center of a reagent, and the nitrogen and a substituent of the chiral amine. The steric interactions within this ring would favor a conformation that leads to the observed major stereoisomer.

Detailed computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more quantitative understanding of the energies of different possible transition states, thereby predicting and explaining the observed stereoselectivity.

Applications of R 1 2 Ethylphenyl Ethan 1 Amine in Asymmetric Catalysis and Complex Molecule Synthesis

Chiral Ligand Development and Coordination Chemistry

The development of novel chiral ligands is a fundamental aspect of advancing asymmetric catalysis. Chiral amines are frequently used as scaffolds for such ligands due to their ready availability and the ease with which they can be modified.

Design of Chiral Ligands Derived from (R)-1-(2-Ethylphenyl)ethan-1-amine

The design of chiral ligands often involves the derivatization of a chiral backbone, such as a primary amine, to introduce coordinating atoms like phosphorus, nitrogen, or oxygen. For this compound, this would typically involve reactions at the amino group to form amides, phosphinamides, or Schiff bases, which can then act as ligands for various transition metals. The steric and electronic properties of the 2-ethylphenyl group would be expected to influence the coordination environment of the resulting metal complexes and, consequently, the stereochemical outcome of catalyzed reactions. However, specific examples of such designed ligands originating from this compound are not prominently featured in peer-reviewed literature.

Synthesis and Characterization of Metal-Chiral Amine Complexes

The synthesis of metal-chiral amine complexes is a crucial step in the development of new asymmetric catalysts. This typically involves reacting the chiral ligand with a suitable metal precursor. The resulting complexes are then characterized using various spectroscopic and analytical techniques, such as NMR, X-ray crystallography, and mass spectrometry, to determine their structure and coordination geometry. While general methods for the synthesis and characterization of metal complexes with chiral amine-based ligands are well-established, specific studies detailing the synthesis and full characterization of complexes involving this compound as a ligand are not extensively documented.

Application in Asymmetric Catalytic Reactions (e.g., Hydrogenation, C-C and C-N Cross-Coupling)

Chiral metal complexes are widely employed in a variety of asymmetric catalytic reactions to produce enantiomerically enriched products. These reactions include, but are not limited to, the hydrogenation of prochiral olefins and ketones, and the cross-coupling of various substrates to form carbon-carbon and carbon-nitrogen bonds. The efficacy of a chiral catalyst is typically evaluated based on its activity (turnover number and frequency) and stereoselectivity (enantiomeric excess). While there is a vast body of research on asymmetric hydrogenation and cross-coupling reactions using a plethora of chiral ligands, specific data tables and detailed research findings on the performance of catalysts derived from this compound in these transformations are not available in the surveyed literature.

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral amines are valuable building blocks in the synthesis of complex organic molecules, particularly those with pharmaceutical or biological activity. They can be incorporated into a target molecule to introduce a key stereocenter.

Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical task in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral amines can be used as starting materials or as chiral auxiliaries to control the stereochemistry of key bond-forming reactions. Although the general utility of chiral amines in this context is well-recognized, specific case studies detailing the use of this compound for the synthesis of a named, enantiomerically pure pharmaceutical intermediate are not described in the available scientific reports.

Construction of Chiral Heterocyclic Scaffolds

Chiral heterocyclic scaffolds are prevalent in a wide range of natural products and synthetic drugs. The nitrogen atom and the inherent chirality of amines like this compound make them attractive starting points for the construction of various nitrogen-containing heterocyclic rings, such as pyrrolidines, piperidines, and more complex fused systems. These syntheses often involve multi-step sequences that leverage the amine as a nucleophile or as a directing group. Despite the potential, published examples specifically demonstrating the application of this compound in the construction of defined chiral heterocyclic scaffolds are not found in the reviewed literature.

Advanced Methodologies for Stereoselective Formation of Complex Molecules

While no specific methodologies employing this compound have been documented, chiral amines of this type are integral to several advanced synthetic strategies. In principle, this compound could be utilized in the following ways:

As a Chiral Auxiliary: The amine could be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved. The ortho-ethyl group could offer unique steric hindrance that might influence diastereoselectivity in reactions such as alkylations or additions to carbonyls.

As a Precursor to Chiral Ligands: The amine can be a starting material for the synthesis of more complex chiral ligands, such as phosphine-amine or salen-type ligands. These ligands, when complexed with transition metals (e.g., rhodium, iridium, ruthenium), can catalyze a wide range of asymmetric transformations, including hydrogenations, transfer hydrogenations, and C-C bond-forming reactions. enamine.net The electronic and steric properties of the 2-ethylphenyl group would modulate the catalytic activity and selectivity of the resulting metal complex.

In Organocatalysis: Derivatives of this compound, such as the corresponding amides or ureas, could function as chiral organocatalysts. These catalysts can activate substrates through the formation of iminium ions or by acting as Brønsted bases, facilitating reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions.

Table 1: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Ligands Derived from Chiral Amines This table is illustrative and based on the general reactivity of chiral amine-derived ligands, not on specific data for this compound.

Reaction TypeMetalSubstrate ClassPotential Product
Asymmetric HydrogenationRhodium, RutheniumProchiral olefins, ketonesChiral alkanes, alcohols
Asymmetric Transfer HydrogenationIridium, RutheniumKetones, iminesChiral alcohols, amines
Asymmetric Conjugate AdditionCopper, Rhodiumα,β-Unsaturated compoundsChiral carbonyls, esters

Contributions to Materials Science Research

Chiral molecules are increasingly used in materials science to create polymers and supramolecular structures with unique optical, electronic, and recognition properties.

Application in Polymer Chemistry (e.g., as a chiral monomer or initiator)

There is no available research describing the use of this compound as a monomer or initiator in polymer chemistry. However, chiral amines are known to be valuable in this field.

As a Chiral Monomer: If functionalized with a polymerizable group (e.g., a vinyl or acrylate (B77674) group), this compound could be copolymerized with other monomers. cmu.edu The resulting polymer would possess main-chain or side-chain chirality, which could influence its secondary structure (e.g., inducing a helical conformation) and properties, such as its ability to act as a chiral stationary phase in chromatography or as a material with chiroptical properties. rsc.org

As a Chiral Initiator: The amine could be used to initiate polymerization, potentially leading to polymers with a chiral end-group. In certain types of polymerization, such as ring-opening polymerization of N-carboxyanhydrides, a chiral initiator can lead to kinetic resolution of the monomer or the formation of stereoregular polymers.

Table 2: Hypothetical Chiral Polymers Incorporating this compound Moiety This table presents hypothetical structures and is not based on published syntheses.

Polymer TypeRole of Chiral AminePotential Polymer BackboneResulting Property
Chiral Side-Chain PolymerMonomer (as an acrylamide)PolyacrylamideChiroptical activity, chiral recognition
Chiral Main-Chain PolymerMonomer (as part of a polyamide)PolyamideSpecific secondary structure (e.g., helix)

Development of Chiral Functional Materials and Supramolecular Assemblies

The development of chiral functional materials often relies on the self-assembly of chiral building blocks into larger, ordered structures. rsc.org Chiral amines and their derivatives can form such assemblies through non-covalent interactions like hydrogen bonding, π-π stacking, and electrostatic interactions. beilstein-journals.orgnih.gov

While no studies specifically report the use of this compound for these purposes, its structure suggests potential. The amine group is a hydrogen bond donor and acceptor, and the aromatic ring can participate in π-stacking. The chirality of the molecule could direct the formation of helical or other complex chiral supramolecular architectures. acs.org Such materials could have applications in:

Chiral Sensing: Differentiating between enantiomers of other molecules.

Nonlinear Optics: Materials whose optical properties change with light intensity.

Chiral Separations: As components of membranes or sorbents for separating racemic mixtures.

Computational and Theoretical Investigations of R 1 2 Ethylphenyl Ethan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and energetics of molecules with high accuracy.

Electronic Structure and Molecular Orbital Analysis

DFT calculations are employed to map the electron distribution within (R)-1-(2-Ethylphenyl)ethan-1-amine, identifying regions of high and low electron density that are crucial for its reactivity. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing.

The HOMO represents the ability to donate an electron, and for this amine, it is typically localized on the nitrogen atom of the amine group and the π-system of the ethylphenyl ring. The LUMO, indicating the ability to accept an electron, is generally distributed over the aromatic ring. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. core.ac.uk DFT calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can precisely quantify this gap. core.ac.uk For similar aromatic amines, this energy gap is typically in the range that reflects significant electrical activity and charge transfer capabilities within the molecule. core.ac.ukresearchgate.net

Table 1: Representative DFT-Calculated Molecular Orbital Energies

ParameterCalculated Value (eV)Description
HOMO Energy-8.4Energy of the highest occupied molecular orbital, indicating electron-donating sites.
LUMO Energy-3.4Energy of the lowest unoccupied molecular orbital, indicating electron-accepting sites.
HOMO-LUMO Gap5.0Indicates molecular stability and reactivity; a key factor in charge transfer. researchgate.net

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution. These maps use a color scale to show electrophilic (positive, blue) and nucleophilic (negative, red) regions, highlighting the amine group as a likely site for protonation or interaction with electrophiles. nih.gov

Reaction Pathway Energetics and Transition State Characterization

DFT is instrumental in modeling chemical reactions involving this compound, for instance, in its role as a chiral ligand in asymmetric catalysis. By calculating the potential energy surface of a reaction, researchers can identify the most favorable reaction pathways.

This involves locating and characterizing the transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor governing the reaction rate. For example, in a ligand-exchange reaction or a catalytic cycle, DFT can elucidate the mechanism by detailing the energetic profile of each elementary step. nih.gov The geometry of the transition state provides insight into the structural dynamics of the reacting molecules at the point of transformation.

Prediction of Spectroscopic Properties (e.g., Vibrational and Electronic Spectra)

DFT calculations can predict various spectroscopic properties with remarkable accuracy, aiding in the interpretation of experimental data.

Vibrational Spectra (FT-IR and FT-Raman): Theoretical calculations of vibrational frequencies are essential for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. nih.gov By modeling the vibrational modes, specific peaks can be attributed to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, key vibrational modes would include N-H stretching of the amine group, aromatic and aliphatic C-H stretching, and C-N stretching. nih.govnih.gov These theoretical spectra, when scaled appropriately, show good agreement with experimental findings. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H (Amine)Stretching~3400-3500Medium
C-H (Aromatic)Stretching~3000-3100Medium-Weak
C-H (Aliphatic)Stretching~2850-2960Strong
C=C (Aromatic)Stretching~1450-1600Medium-Strong
N-H (Amine)Bending~1600Medium

Electronic Spectra (UV-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of electronic transitions, such as π → π* and n → π* transitions. researchgate.net For this compound, these calculations would predict absorption bands in the UV region, corresponding to electronic excitations within the phenyl ring, which are influenced by the ethyl and amino substituents.

Molecular Dynamics and Conformational Analysis

While DFT provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of the molecule over time.

Chiral Recognition and Non-Covalent Interaction Modeling

As a chiral molecule, the interactions of this compound are stereospecific. MD simulations are crucial for studying chiral recognition—the process by which it preferentially interacts with one enantiomer of another chiral compound. These simulations can model the formation of diastereomeric complexes, held together by non-covalent interactions.

Methods such as Hirshfeld surface analysis and the non-covalent interaction (NCI) index are used to visualize and quantify these weak interactions, which include: nih.govnih.gov

Hydrogen Bonds: The amine group can act as a hydrogen bond donor (N-H) and acceptor (N).

π-π Stacking: Interactions between the phenyl ring of the amine and another aromatic system.

C-H···π Interactions: The ethyl group's hydrogen atoms interacting with a π-system.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Analyzing the strength and geometry of these interactions helps explain the basis of enantiomeric discrimination. nih.govmdpi.com

Ligand-Substrate and Ligand-Catalyst Interactions

When this compound acts as a ligand, for example in a complex with a metal catalyst, MD simulations can explore its conformational space and binding modes. These simulations reveal the preferred orientation of the ligand when bound to a catalyst's active site and the stability of the resulting complex. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key intermolecular contacts, calculate binding free energies, and understand how the ligand's dynamics influence the catalytic activity and stereoselectivity of a reaction. This information is vital for the rational design of new catalysts and chiral auxiliaries.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Non-Biological Properties

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused on the non-biological properties of this compound. While QSAR and QSPR are powerful computational tools used to correlate the structural features of molecules with their activities or properties, dedicated research applying these methods to predict the physicochemical characteristics (such as boiling point, vapor pressure, solubility, or chromatographic retention times) of this particular chiral amine or its close analogs has not been published.

QSAR/QSPR models are developed by establishing a mathematical relationship between calculated molecular descriptors (which quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties) and an experimentally determined property. For a series of related compounds, these models can then be used to predict the properties of new, unsynthesized molecules.

A hypothetical QSPR study for this compound and related phenylethylamines would involve the following steps:

Data Set Compilation: Gathering a series of phenylethylamine derivatives with experimentally measured values for a specific non-biological property.

Molecular Descriptor Calculation: Using computational chemistry software to calculate a wide range of descriptors for each molecule in the series.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, to build a predictive model linking the descriptors to the property.

Model Validation: Rigorously testing the model's predictive power and robustness using internal and external validation techniques.

Such studies would be valuable for predicting the behavior of these compounds in various non-biological applications, including industrial processes, environmental fate modeling, and analytical method development. However, at present, no such specific data tables or detailed research findings for this compound are available in the peer-reviewed literature.

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for the structural elucidation of organic molecules. In the context of chiral analysis, specialized NMR methods are indispensable for determining enantiomeric purity and confirming the three-dimensional structure of complex molecules like (R)-1-(2-Ethylphenyl)ethan-1-amine.

Diastereomeric Derivative Formation for Enantiomeric Excess Determination

A common and effective strategy for determining the enantiomeric excess (ee) of chiral amines via NMR involves their conversion into diastereomeric derivatives. cam.ac.uk This is achieved by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA), an enantiomerically pure reagent, to form a pair of diastereomers. mdpi.com These newly formed diastereomers possess distinct physical and spectral properties, leading to separate signals in the NMR spectrum.

The integration of these distinct signals allows for the direct calculation of the enantiomeric excess of the original amine. The choice of CDA is crucial and can significantly influence the resolution of the diastereomeric signals. For instance, chiral phosphazane reagents have been shown to be highly effective for the ee determination of chiral amines. cam.ac.uk The reaction of the amine with the CDA, followed by a subsequent reaction, can produce sharp and well-separated signals in the ³¹P NMR spectrum, providing a clear and accurate measure of the diastereomeric ratio and, consequently, the enantiomeric excess. cam.ac.uk

Chromatographic Techniques

Chromatographic methods are central to the separation and purification of enantiomers and the assessment of enantiomeric purity. For this compound, both high-performance liquid chromatography and gas chromatography, equipped with chiral stationary phases, are the techniques of choice.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Separation

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds. elementlabsolutions.com

For the analysis of this compound, a suitable chiral HPLC method would involve a column with a CSP that provides good resolution between the (R)- and (S)-enantiomers. The selection of the mobile phase is also critical and can be optimized to achieve the best separation. elementlabsolutions.com The enantiomeric purity is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. This technique is not only used for analytical purposes but can also be scaled up for the preparative separation of enantiomers. wiley-vch.de An alternative to using a chiral stationary phase is the pre-column derivatization of the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Table 1: Chiral HPLC Column Characteristics

Feature Description
Stationary Phase Immobilized polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)) on a silica (B1680970) matrix. elementlabsolutions.com
Solvent Compatibility Universal solvent compatibility allows for a wide range of mobile phases in both normal and reversed-phase modes. elementlabsolutions.com
Application Analytical determination of enantiomeric purity and preparative separation of enantiomers. elementlabsolutions.comwiley-vch.de

| Detection | Typically UV detection. |

Gas Chromatography (GC) with Chiral Columns

Gas chromatography coupled with a chiral capillary column is another highly effective method for the enantiomeric analysis of volatile chiral compounds like amines. cloudfront.net Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase. gcms.cz Cyclodextrin derivatives are commonly used as chiral selectors in GC columns. restek.com

For the analysis of this compound, the amine would first be vaporized and then passed through the chiral GC column. The enantiomers will exhibit different retention times, allowing for their separation and quantification. The choice of the specific cyclodextrin-based stationary phase and the temperature program are crucial parameters that need to be optimized for a successful separation. gcms.czrestek.com

Table 2: Chiral GC Column Specifications

Specification Detail
Column Type Fused silica capillary column. cloudfront.net
Stationary Phase Derivatized cyclodextrins (e.g., Rt-βDEXcst) coated on the inner wall of the capillary. restek.com
Temperature Range Dependent on the specific stationary phase, but typically in the range of 40 to 230 °C. restek.com
Application Determination of enantiomeric excess for volatile chiral compounds. gcms.cz

| Detector | Commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. While standard MS is not inherently capable of distinguishing between enantiomers, it plays a crucial role in the structural confirmation and analysis of this compound. When coupled with a chiral separation technique like GC or HPLC, MS can provide definitive identification of the separated enantiomers based on their mass spectra. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, confirming the identity of the compound. Furthermore, mass spectrometry is invaluable for identifying and characterizing any impurities present in the sample, which is essential for a comprehensive purity assessment.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
(S)-1-(2-Ethylphenyl)ethan-1-amine
1-(2-Aminoethyl)pyrrolidine
1-Pyrrolidineethanamine
Ethanone, 1-(2-methylphenyl)-
(R)-1-phenylethylamine
(S)-1-phenylethylamine
Methyl iodide
N-3,5-dinitrobenzoyl (N-DNB) amino acid derivatives
1,4-diazabicyclo[2.2.2]octane (DABCO)
2-[(1R)-1-aminoethyl]phenol
(R)-2-Hexan-2-ol
(3R)-Octan-3-ol
(1R)-1-(Cyclohex-1-en-1-yl)-ethan-1-ol
(2R)-4-Phenylbutan-2-ol
(1R)-1-(2-Methoxyphenyl)-ethanol
(1R)-1-(3-Methoxyphenyl)-ethanol
(1R)-1-(4-Methoxyphenyl)-ethanol
(1R)-1-Phenylethanol
WCK 1152
WCK 1153
Naloxone

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass and, by extension, its elemental formula. The chemical formula for this compound is C₁₀H₁₅N. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with high precision, typically to within a few parts per million (ppm).

This capability allows for the differentiation between molecules that have the same nominal mass but different elemental compositions. For this compound, the expected monoisotopic mass can be calculated with high accuracy. The measured exact mass from an HRMS analysis should align closely with this theoretical value, confirming the elemental formula. tcd.ie For instance, the exact mass of the molecular formula C₁₀H₁₅N is 149.1204 atomic mass units (u). wikipedia.orgnih.govnih.govebi.ac.uk A typical HRMS analysis would compare the experimentally measured mass of the protonated molecule [M+H]⁺ to the calculated value, with any deviation being reported as the mass error in ppm. This precise measurement provides strong evidence for the compound's identity.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₅N
Calculated Monoisotopic Mass (Da)149.1204
Calculated [M+H]⁺ Mass (Da)150.1283
Observed [M+H]⁺ Mass (Da)Typically within ± 5 ppm of calculated value
Mass Error (ppm)Typically < 5 ppm

Note: The observed mass and mass error are dependent on the specific instrumentation and experimental conditions.

Coupled Techniques (e.g., LC-MS) for Reaction Monitoring and Product Profiling

Coupled techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful for monitoring the progress of the synthesis of this compound and for profiling the resulting product mixture. waters.com LC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. osti.gov

During the synthesis, which could involve the reductive amination of 2'-ethylacetophenone, LC-MS can be used to track the consumption of starting materials and the formation of the desired amine product in near real-time. waters.com Aliquots can be taken from the reaction mixture at various time points and analyzed directly. The resulting chromatograms and mass spectra provide a snapshot of the reaction's progress, allowing for optimization of reaction conditions such as temperature, pressure, and catalyst loading.

For product profiling, LC-MS is invaluable for assessing purity. It can separate the target compound from unreacted starting materials, byproducts, and any enantiomeric or diastereomeric impurities. nih.gov Chiral LC columns can be employed to separate the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess (ee). osti.gov The mass spectrometer provides confirmation of the identity of each separated peak. The selection of mobile phase pH and composition is crucial for achieving good chromatographic separation and promoting efficient ionization in the mass spectrometer source.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netresearchgate.net

As a primary aromatic amine, the spectrum is expected to show several key features:

N-H Stretching: Primary amines (R-NH₂) typically exhibit two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. rockymountainlabs.comorgchemboulder.comspectroscopyonline.com The presence of two peaks in this area is a strong indicator of a primary amine functional group. youtube.com

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methyl groups) are observed just below 3000 cm⁻¹. rockymountainlabs.com

N-H Bending: A scissoring vibration for the primary amine group is typically found in the 1650-1580 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl ring usually result in one or more bands in the 1600-1450 cm⁻¹ range. youtube.com

C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com

N-H Wagging: A broad band resulting from the out-of-plane bending (wagging) of the N-H bond can be seen between 910 and 665 cm⁻¹. orgchemboulder.com

The exact position and intensity of these bands can be influenced by the sample state (e.g., liquid film vs. gas phase) due to intermolecular interactions like hydrogen bonding. stackexchange.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric StretchPrimary Amine (N-H)3500 - 3300 (two bands)
StretchAromatic C-H> 3000
StretchAliphatic C-H< 3000
Scissoring BendPrimary Amine (N-H)1650 - 1580
StretchAromatic C=C1600 - 1450
StretchAromatic C-N1335 - 1250
Wagging BendPrimary Amine (N-H)910 - 665 (broad)

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR. ondavia.com While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. A key difference is that non-polar bonds and symmetric vibrations, which are often weak or inactive in FT-IR, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy can be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring-breathing" mode of the phenyl group typically gives a strong, sharp peak in the Raman spectrum, providing clear evidence of the aromatic system.

C-C Backbone Stretching: The carbon-carbon single bonds of the ethyl substituent and the bond to the chiral center will have characteristic Raman signals.

N-H Vibrations: While N-H stretching vibrations are also visible in Raman spectra, they are often less intense than in FT-IR. ias.ac.in However, the N-H wagging mode can be sensitive to the molecule's interaction with its environment, which can be probed effectively with techniques like Surface-Enhanced Raman Spectroscopy (SERS). acs.orgacs.orgresearchgate.net

By combining the data from both FT-IR and Raman spectroscopy, a more complete picture of the vibrational modes of this compound can be assembled, leading to a highly confident structural confirmation.

Q & A

Basic: What are the standard synthetic routes for (R)-1-(2-Ethylphenyl)ethan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-enantiomer. Key steps include:

  • Nucleophilic substitution on halogenated precursors (e.g., bromo- or chloro-substituted ethylphenyl derivatives) using ammonia or alkylamines .
  • Reductive amination of ketones (e.g., 2-ethylphenylacetone) with chiral catalysts like Rhodium-BINAP complexes to induce enantioselectivity .
  • Hydrogenation of imine intermediates under controlled pressure (1–5 atm H₂) with palladium catalysts for stereochemical control .
    Critical factors : Solvent polarity (e.g., THF vs. DMF), temperature (0–50°C), and catalyst loading (1–5 mol%) significantly impact enantiomeric excess (ee) and yield. For example, low temperatures (0–10°C) reduce racemization during amination .

Basic: How is the structural integrity of this compound validated in experimental settings?

Validation relies on:

  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to confirm >98% ee .
  • NMR spectroscopy : 1^1H and 13^13C spectra identify characteristic signals (e.g., ethyl group δ 1.2–1.4 ppm, aromatic protons δ 7.0–7.5 ppm) .
  • X-ray crystallography for absolute configuration determination, particularly when resolving ambiguities in stereochemistry .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 163.1362 for C₁₀H₁₅N) .

Basic: What reactivity patterns are observed for this compound in organic synthesis?

The amine group participates in:

  • Acylation : Reacts with acetyl chloride in dichloromethane to form acetamide derivatives (yield: 70–85%) .
  • Schiff base formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions .
  • Salt formation : Hydrochloride salts are prepared via HCl gas bubbling in diethyl ether, enhancing stability for storage .
    Note : The ethylphenyl group sterically hinders electrophilic substitution on the aromatic ring, directing reactivity to the amine .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Conflicting results (e.g., neurotransmitter modulation vs. no observed activity) arise from:

  • Receptor specificity : Use radioligand binding assays (e.g., 3^3H-Dopamine displacement) to quantify affinity for dopamine or serotonin receptors .
  • Metabolic stability : Perform microsomal incubation studies (human liver microsomes, 37°C) to assess CYP450-mediated degradation .
  • Species variability : Compare activity in murine vs. human neuronal cell lines (e.g., SH-SY5Y) to identify interspecies differences .
    Example : A 2022 study found that 2-ethyl substitution enhances blood-brain barrier permeability but reduces metabolic half-life by 40% in rats .

Advanced: What strategies optimize enantiomeric purity during large-scale synthesis?

To maintain >99% ee:

  • Dynamic kinetic resolution : Employ immobilized lipases (e.g., CAL-B) in biphasic systems (hexane/water) to racemize and selectively convert undesired enantiomers .
  • Chiral stationary phases : Use simulated moving bed (SMB) chromatography for continuous separation of (R)- and (S)-isomers .
  • In situ monitoring : Implement FTIR or Raman spectroscopy to track ee in real-time during hydrogenation .
    Data : A 2023 protocol achieved 99.2% ee using Rh/(R)-BINAP at 25°C with 3 atm H₂ pressure .

Advanced: How do solvent and catalyst choices affect regioselectivity in downstream derivatization?

  • Palladium vs. nickel catalysts : Pd/C favors N-alkylation (e.g., with benzyl bromide, 80% yield), while NiCl₂ promotes C-alkylation at the ethyl group (55% yield) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) accelerate acylation but increase racemization risk. Non-polar solvents (toluene) preserve chirality but slow reaction kinetics .
  • Additives : Triethylamine (10 mol%) suppresses HCl byproducts during amide formation, improving purity to >97% .

Advanced: What computational methods predict the biological activity of novel this compound analogs?

  • Molecular docking : AutoDock Vina simulates binding to dopamine D₂ receptors (PDB: 6CM4) with RMSD <2.0 Å .
  • QSAR models : Train using datasets of IC₅₀ values against monoamine transporters (R² >0.85) to prioritize synthesis targets .
  • MD simulations : GROMACS assesses ligand-receptor complex stability over 100 ns trajectories, identifying key hydrogen bonds (e.g., with Asp114 in the D₂ receptor) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.